![molecular formula C25H22FN3O3 B11668902 (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668902.png)
(5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule It is characterized by its complex structure, which includes a pyrimidine ring, a pyrrole ring, and various substituents such as dimethylphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions.
Substitution Reactions: The dimethylphenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Pyrimidine Ring Formation: This involves the condensation of appropriate precursors, such as urea or its derivatives, with a diketone under basic conditions.
Final Coupling: The pyrrole and pyrimidine rings are coupled through a Wittig reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, enzymes, and cellular pathways, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is complex and depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substituents and their positions on the aromatic rings. The presence of the fluorophenyl group, in particular, can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Properties
Molecular Formula |
C25H22FN3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(5E)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H22FN3O3/c1-14-5-8-21(11-15(14)2)28-16(3)12-18(17(28)4)13-22-23(30)27-25(32)29(24(22)31)20-9-6-19(26)7-10-20/h5-13H,1-4H3,(H,27,30,32)/b22-13+ |
InChI Key |
XTKKHEKAHJHCMP-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
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